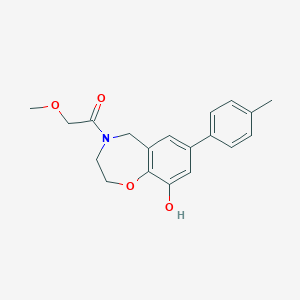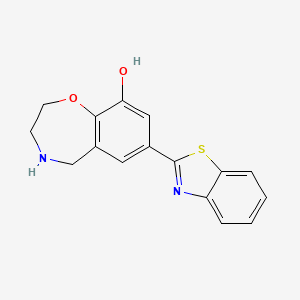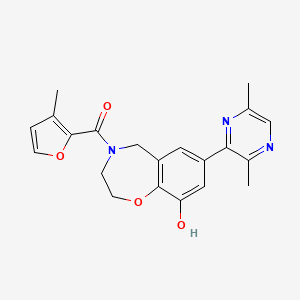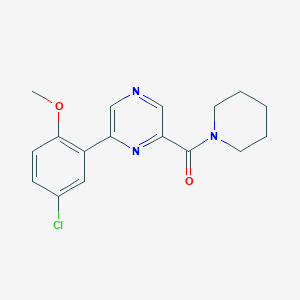![molecular formula C19H28N6O B5943236 (2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B5943236.png)
(2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with an amino group and an isopropyl group, linked to a piperidine ring that is further substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring through a condensation reaction between appropriate precursors. Subsequent steps involve the introduction of the amino and isopropyl groups under controlled conditions, followed by the formation of the piperidine ring. The final step includes the attachment of the pyrazole ring to the piperidine ring, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound shows promise in medicinal chemistry for the development of new drugs. Its structure suggests potential activity against various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
Compared to similar compounds, (2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone stands out due to its complex structure and potential for diverse applications. Its unique combination of functional groups allows for a wide range of chemical modifications and biological interactions, making it a versatile compound in scientific research.
Properties
IUPAC Name |
(2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-11(2)14-9-17(22-19(20)21-14)18(26)25-7-5-13(6-8-25)16-10-15(12(3)4)23-24-16/h9-13H,5-8H2,1-4H3,(H,23,24)(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCAOUNDOZYPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)N)C(=O)N2CCC(CC2)C3=CC(=NN3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}pyridin-2-amine](/img/structure/B5943160.png)
![1-{3-[4-(3-methyl-2-thienyl)-1H-1,2,3-triazol-1-yl]propyl}-1H-indazole](/img/structure/B5943170.png)

![(3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol](/img/structure/B5943190.png)

![7-chloro-4-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5943198.png)
![3-{1-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5943201.png)
![3-hydroxy-1-(2-phenylethyl)-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylmethyl)piperidin-2-one](/img/structure/B5943205.png)

![3-[1-(3-azaspiro[5.5]undec-9-yl)-4-piperidinyl]phenol dihydrochloride](/img/structure/B5943219.png)

![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5943230.png)
![5-(cyclopropylcarbonyl)-2-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5943242.png)
![(4S)-1-[4-(acetylamino)-2-methylbenzoyl]-4-amino-N-ethyl-L-prolinamide](/img/structure/B5943247.png)
